molecular formula C12H26O2Si B1312199 Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 118794-69-7

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1312199
CAS No.: 118794-69-7
M. Wt: 230.42 g/mol
InChI Key: QRPJDVQNRZJLJE-UHFFFAOYSA-N
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Description

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a colorless organic compound with a fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized through several synthetic routes. One common method involves the reaction of hexanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .

Industrial Production Methods

In industrial settings, the production of Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanoic acid.

    Reduction: Reduction reactions can convert it to hexanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Hexanoic acid

    Reduction: Hexanol

    Substitution: Various silyl ether derivatives

Scientific Research Applications

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the study of lipid oxidation and as a biomarker for oxidative stress.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of flavors and fragrances due to its fruity odor

Mechanism of Action

The mechanism by which Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites. In biological systems, it can interact with cellular components, influencing oxidative stress pathways and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Hexanal: A simple aldehyde with a similar structure but without the silyl group.

    Hexanol: The reduced form of hexanal.

    Hexanoic Acid: The oxidized form of hexanal

Uniqueness

Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of the silyl group, which imparts distinct chemical properties. This group enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h10H,6-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJDVQNRZJLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456242
Record name Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118794-69-7
Record name Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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